Methyl 2,3,6-trihydroxybenzoate

Description

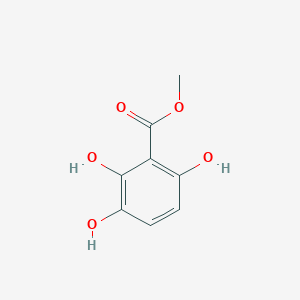

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,6-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTWRAXAAZKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488028 | |

| Record name | Methyl 2,3,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61885-19-6 | |

| Record name | Methyl 2,3,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The In Vitro Mechanism of Action of Methyl 2,3,6-Trihydroxybenzoate: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

Methyl 2,3,6-trihydroxybenzoate is a phenolic compound belonging to the hydroxybenzoic acid family, a class of molecules widely recognized for their diverse biological activities.[1] While research on this specific isomer is emerging, its structural analogues have demonstrated significant antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3] This guide synthesizes the current understanding and provides a technical framework for elucidating the in vitro mechanism of action of methyl 2,3,6-trihydroxybenzoate. We will delve into established data, propose logical investigative pathways based on related compounds, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound.

Introduction and Molecular Profile

Natural products remain a cornerstone of drug discovery, providing novel chemical scaffolds with potent biological activities.[4] Methyl 2,3,6-trihydroxybenzoate, a polyhydroxybenzoic acid derivative, represents a compound of interest for pharmacological investigation. Its trihydroxylated phenyl ring is a key structural feature, integral to molecules like epigallocatechin-3-gallate (EGCG), which is known for its potent antioxidant effects and modulation of various cellular pathways.[5] Understanding the precise molecular interactions and cellular responses elicited by methyl 2,3,6-trihydroxybenzoate is critical for its development as a potential therapeutic agent. This guide outlines the primary mechanisms through which this compound likely exerts its effects in vitro, focusing on enzyme inhibition, antioxidant/pro-oxidant modulation, anti-inflammatory action, and anticancer activity.

Core Mechanism 1: Targeted Enzyme Inhibition

The most direct mechanism of action for many small molecules is the inhibition of specific enzymes critical to disease pathology. For methyl 2,3,6-trihydroxybenzoate, a clear inhibitory target has been identified in the context of anti-malarial research.

Established Target: Falcipain-2 Inhibition

Methyl 2,3,6-trihydroxybenzoate, isolated from the fruits of Sorindeia juglandifolia, has demonstrated significant anti-plasmodial properties by inhibiting falcipain-2, a crucial cysteine protease for the malaria parasite Plasmodium falciparum.[5] This enzyme is responsible for degrading host hemoglobin, a process essential for parasite survival. The inhibitory potency of this compound provides a clear, validated mechanism for its anti-malarial effects.[5]

Table 1: Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | Assay Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| Methyl 2,3,6-trihydroxybenzoate | Recombinant Falcipain-2 | Protease Activity Assay | 1.8 µg/mL | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition in vitro.[5]

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

This protocol describes a standardized method to validate the inhibition of a cysteine protease like falcipain-2.

Principle of the Assay: This assay relies on a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent molecule. An inhibitor will compete with the substrate or bind to the enzyme in a way that reduces its catalytic activity, resulting in a decreased fluorescence signal. The rate of fluorescence generation is directly proportional to enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM sodium acetate buffer, pH 5.5, containing 10 mM dithiothreitol (DTT). The acidic pH mimics the parasite's food vacuole, and DTT ensures the catalytic cysteine residue of the enzyme remains in its reduced, active state.

-

Enzyme Stock: Reconstitute recombinant falcipain-2 in the assay buffer to a concentration of 1 µM. Aliquot and store at -80°C.

-

Substrate Stock: Prepare a 10 mM stock solution of a suitable fluorogenic substrate (e.g., Z-LR-AMC) in DMSO.

-

Inhibitor Stock: Prepare a 10 mM stock solution of methyl 2,3,6-trihydroxybenzoate in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of each inhibitor dilution (or DMSO as a vehicle control) to respective wells of a black, flat-bottom 96-well plate.

-

Prepare an enzyme master mix by diluting the falcipain-2 stock to a final concentration of 10 nM in the assay buffer. Add 98 µL of this mix to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate master mix by diluting the substrate stock to a final concentration of 20 µM in the assay buffer.

-

Initiate the reaction by adding 100 µL of the substrate master mix to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (DMSO), setting its activity to 100%.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Hypothetical Targets and Screening Workflow

The polyhydroxylated nature of methyl 2,3,6-trihydroxybenzoate suggests it may inhibit other enzymes.[1][6] A logical screening approach would investigate enzymes implicated in other diseases, such as cancer and metabolic disorders.

-

Cyclin-Dependent Kinases (CDKs): The related metabolite 2,4,6-trihydroxybenzoic acid is a known CDK inhibitor, suggesting a potential anti-proliferative mechanism.[3]

-

Tyrosinase: Many phenolic compounds inhibit tyrosinase, an enzyme involved in melanin production and enzymatic browning.[6] Gallic acid (3,4,5-trihydroxybenzoate) is a known tyrosinase inhibitor.[6]

-

Digestive Enzymes: Compounds like gallic acid can inhibit intestinal disaccharidases such as sucrase.[1] Other studies show inhibition of α-amylase and α-glucosidase by plant extracts containing phenolic acids.[7]

Core Mechanism 2: Modulation of Oxidative Stress

Phenolic compounds are renowned for their ability to act as antioxidants by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals.[1] However, they can also exhibit pro-oxidant effects, particularly in the presence of transition metals, which can be selectively toxic to cancer cells.[8]

Antioxidant Activity: Radical Scavenging

The primary antioxidant mechanism involves direct scavenging of reactive oxygen species (ROS). This can be quantified using stable radical models like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle of the Assay: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Test Compound: Prepare a 1 mg/mL stock solution of methyl 2,3,6-trihydroxybenzoate in methanol. Create a serial dilution series.

-

Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid or gallic acid in methanol and serially dilute.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each compound dilution to the wells of a clear 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

-

Core Mechanism 3: Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Natural polyphenols often exert anti-inflammatory effects by modulating critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the expression of pro-inflammatory mediators.[12][13]

Cellular Model: LPS-Stimulated Macrophages

A standard in vitro model for inflammation involves using murine macrophage cell lines (e.g., RAW 264.7).[14][15] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[15]

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

Principle of the Assay: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during an inflammatory response. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color (measured at ~540 nm) is proportional to the NO concentration.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells for 1 hour with various concentrations of methyl 2,3,6-trihydroxybenzoate. Include a vehicle control (DMSO).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group should also be included.

-

Self-Validation Step: Perform a parallel cytotoxicity assay (e.g., MTT) to ensure that any reduction in NO is not due to cell death.[16]

-

-

Griess Reaction:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Compare the nitrite levels in treated groups to the LPS-only control group.

-

Signaling Pathway Modulation

The anti-inflammatory effects of phenolic compounds are often traced back to the inhibition of the NF-κB pathway.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[12] Methyl 2,3,6-trihydroxybenzoate could potentially inhibit this pathway at several key steps.

Core Mechanism 4: Anticancer and Cytotoxic Activity

Many phenolic compounds, including gallic acid and its derivatives, exhibit anticancer properties through multiple mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating ROS to selectively kill cancer cells.[17][18]

Experimental Protocol: MTT Cell Viability Assay

Principle of the Assay: This colorimetric assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

MTT Incubation and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

-

Apoptosis Induction

A key anticancer mechanism is the induction of apoptosis. This can be confirmed by observing biochemical changes like the activation of caspases, which are proteases that execute the apoptotic program.

Evidence for apoptosis can be gathered through assays that measure:

-

Caspase Activity: Using colorimetric or fluorometric substrates for caspases (e.g., caspase-3, -9).[17]

-

DNA Fragmentation: Visualized by TUNEL staining or DNA laddering on an agarose gel.

-

Annexin V/PI Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[18]

Conclusion and Future Directions

Methyl 2,3,6-trihydroxybenzoate is a promising natural product with a validated mechanism as an anti-malarial agent through the inhibition of falcipain-2.[5] Based on the extensive literature on structurally related polyhydroxybenzoic acids, its mechanism of action in vitro likely extends to antioxidant, anti-inflammatory, and anticancer activities.[1][12][18] The experimental frameworks provided in this guide offer a logical and robust pathway for comprehensively characterizing these effects.

Future research should focus on a multi-pronged approach:

-

Broad-Spectrum Profiling: Screen the compound against diverse enzyme panels (kinases, proteases, metabolic enzymes) to identify novel targets.

-

Pathway Deconvolution: Utilize 'omics' technologies (proteomics, transcriptomics) to gain an unbiased view of the cellular pathways modulated by the compound.[9]

-

Synergistic Studies: Investigate potential synergistic effects when combined with known therapeutic agents to enhance efficacy or overcome resistance.

By systematically applying these in vitro methodologies, the scientific community can fully elucidate the therapeutic potential of methyl 2,3,6-trihydroxybenzoate and pave the way for its further development.

References

- Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.

- Dörr, C., & Schmidt, T. J. (2017). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Natural Product Research, 31(5), 492-506.

- Arbor Assays. (2025). In Vitro Assays in the Nutraceutical Industry.

- MDPI. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.

- BenchChem. Methyl 2,3,6-trihydroxybenzoate | C8H8O5 | 184.15 g/mol .

- Visikol. (2023). The Importance of In Vitro Assays.

- MedChemExpress. Methyl 2,4,6-trihydroxybenzoate | Drug Metabolite.

-

Gasper, M. C., et al. (2014). The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Molecular Carcinogenesis, 53(6), 432-439. Available at: [Link]

-

Huang, C. Y., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Journal of Cancer, 12(9), 2636-2645. Available at: [Link]

-

Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85-94. Available at: [Link]

-

Zhang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 86. Available at: [Link]

-

Ferreira, O., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. Available at: [Link]

-

Kostrzewa-Susłow, E., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 17006. Available at: [Link]

-

Kim, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Science and Convergence Technology, 29(1), 8-12. Available at: [Link]

-

Brown, K., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. Cancers, 11(3), 427. Available at: [Link]

-

Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315227. Available at: [Link]

- BenchChem. (2025). Biological Activities of 3-Hydroxybenzoic Acid Derivatives: An In-depth Technical Guide.

- MDPI. (2025). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study.

-

Khan, H., Khan, M. A., & Hussan, I. (2007). Enzyme Inhibition Activities of the Extracts from Rhizomes of Gloriosa superba Linn. (Colchicaceae). Journal of Enzyme Inhibition and Medicinal Chemistry, 22, 722-725. Available at: [Link]

-

Martinelli, E., et al. (2021). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Marine Drugs, 19(6), 332. Available at: [Link]

-

Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]

-

Sadowska, B., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. Available at: [Link]

-

Kostrzewa-Susłow, E., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. ResearchGate. Available at: [Link]

- MDPI. (2025). Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate.

-

Lauritano, C., & Ianora, A. (2021). Promising Activities of Marine Natural Products against Hematopoietic Malignancies. Marine Drugs, 19(6), 324. Available at: [Link]

-

Wang, Z., et al. (2022). Coordination-assembled myricetin nanoarchitectonics for sustainably scavenging free radicals. Beilstein Journal of Nanotechnology, 13, 238-246. Available at: [Link]

-

Shin, S., et al. (2021). Anti-glycation activities of methyl gallate in vitro and in human explants. Journal of Cosmetic Dermatology, 21(3), 1238-1246. Available at: [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Available at: [Link]

-

Skroza, D., et al. (2020). In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin. Antioxidants, 9(12), 1262. Available at: [Link]

-

Borges, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceutics, 14(11), 2503. Available at: [Link]

-

Ullah, H., et al. (2024). Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts. Molecules, 29(5), 1083. Available at: [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1747. Available at: [Link]

Sources

- 1. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. phenovista.com [phenovista.com]

- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biosynthetic Pathways for Methyl 2,3,6-Trihydroxybenzoate Production

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3,6-trihydroxybenzoate is a naturally occurring phenolic compound with demonstrated anti-plasmodial properties, making it a molecule of significant interest for drug development.[1] While its chemical synthesis is established, a comprehensive understanding of its natural biosynthetic pathway remains to be fully elucidated. This technical guide provides an in-depth analysis of the known and putative biosynthetic routes for methyl 2,3,6-trihydroxybenzoate. We will delve into the foundational shikimate pathway, explore analogous enzymatic reactions for related hydroxybenzoic acids, and propose a hypothetical biosynthetic pathway for 2,3,6-trihydroxybenzoic acid. Furthermore, this guide details established chemical synthesis protocols, methods for purification and characterization, and outlines a strategic approach for the heterologous production of this promising compound.

Introduction: The Significance of Methyl 2,3,6-Trihydroxybenzoate

Methyl 2,3,6-trihydroxybenzoate is a benzoate ester that has been isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia.[1] Its notable anti-malarial activity, which involves the inhibition of crucial parasitic enzymes, has positioned it as a valuable lead compound in medicinal chemistry.[1] Trihydroxybenzoate derivatives, in general, are recognized for their roles as essential building blocks in organic synthesis and as key structural motifs in bioactive polyphenols.[1] A thorough understanding of the biosynthetic machinery responsible for producing methyl 2,3,6-trihydroxybenzoate is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic tools for synthetic biology.

The Foundation: The Shikimate Pathway

The biosynthesis of aromatic compounds in plants, bacteria, and fungi originates from the shikimate pathway.[2][3][4][5][6] This central metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, the common precursor for the aromatic amino acids and a vast array of secondary metabolites, including hydroxybenzoic acids.[4][6]

The key steps of the shikimate pathway leading to chorismate are:

-

Condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

-

Cyclization of DAHP to 3-dehydroquinate (DHQ).

-

Dehydration of DHQ to 3-dehydroshikimate (DHS).

-

Reduction of DHS to shikimate.

-

Phosphorylation of shikimate to shikimate-3-phosphate (S3P).

-

Enolpyruvyl transfer to S3P to form 5-enolpyruvylshikimate-3-phosphate (EPSP).

-

Elimination of phosphate from EPSP to yield chorismate.

Diagram: The Shikimate Pathway

Caption: Overview of the Shikimate Pathway to Chorismate.

Hypothetical Biosynthetic Pathway for 2,3,6-Trihydroxybenzoic Acid

While the definitive biosynthetic pathway for 2,3,6-trihydroxybenzoic acid has not been experimentally elucidated, we can propose a logical sequence of enzymatic reactions based on known transformations of related hydroxybenzoic acids. It is highly probable that the pathway branches off from a key intermediate of the shikimate pathway, such as chorismate or a downstream product.

A plausible precursor to 2,3,6-trihydroxybenzoic acid is 2,3-dihydroxybenzoic acid. The biosynthesis of 2,3-dihydroxybenzoic acid from chorismate is a well-characterized pathway, particularly in the context of siderophore biosynthesis in bacteria.[7] This conversion is catalyzed by a series of enzymes encoded by the ent gene cluster in E. coli.

The subsequent hydroxylation of 2,3-dihydroxybenzoic acid at the 6-position would yield 2,3,6-trihydroxybenzoic acid. This step would likely be catalyzed by a specific hydroxylase, possibly a monooxygenase.

The final step in the formation of methyl 2,3,6-trihydroxybenzoate is the methylation of the carboxylic acid group of 2,3,6-trihydroxybenzoic acid. This reaction is expected to be catalyzed by a methyltransferase, utilizing S-adenosyl methionine (SAM) as the methyl donor.

Diagram: Hypothetical Biosynthetic Pathway

Caption: A Proposed Biosynthetic Route to Methyl 2,3,6-Trihydroxybenzoate.

Established Laboratory Synthesis

In the absence of a defined biosynthetic pathway for large-scale production, chemical synthesis remains a reliable method for obtaining methyl 2,3,6-trihydroxybenzoate for research purposes. A primary route begins with the oxidation of methyl gentisate (methyl 2,5-dihydroxybenzoate).[1]

Synthesis from Methyl Gentisate

This process involves the formation of a carbomethoxy-p-benzoquinone intermediate.[1]

Protocol:

-

Oxidation of Methyl Gentisate: To a mixture of methyl gentisate and anhydrous sodium carbonate in benzene, add a freshly prepared suspension of silver oxide in benzene.[8]

-

Warm the mixture on a water bath at 45°C for five minutes, then allow it to stand at room temperature for an additional 20 minutes.[8]

-

Filter the mixture and wash the solid with warm benzene. The resulting filtrate contains the carbomethoxy-p-benzoquinone intermediate.[8]

-

Formation of the Triacetate: Slowly add the isolated carbomethoxy-p-benzoquinone to a stirred solution of acetic anhydride and concentrated sulfuric acid at 30-40°C.[8]

-

Allow the reaction to stand for one hour and then pour it into water to precipitate the triacetate of methyl 2,3,6-trihydroxybenzoate.[8]

-

Hydrolysis to Methyl 2,3,6-Trihydroxybenzoate: To the triacetate dissolved in benzene, add methanol and concentrated hydrochloric acid.[8]

-

Reflux the mixture for one hour and then remove the solvent under reduced pressure.[8]

-

The resulting solid can be recrystallized from benzene to yield pure methyl 2,3,6-trihydroxybenzoate.[8]

Purification and Characterization

The purification of methyl 2,3,6-trihydroxybenzoate from both natural extracts and synthetic reactions typically employs chromatographic techniques.

Chromatographic Purification

-

Flash Chromatography: Initial separation of crude extracts or reaction mixtures can be performed using flash chromatography on a silica gel column.[1]

-

Column Chromatography: Further purification can be achieved with silica gel column chromatography using a gradient of hexane-ethyl acetate as the mobile phase.[1]

Analytical Characterization

The structural elucidation and purity assessment of methyl 2,3,6-trihydroxybenzoate rely on a combination of spectroscopic methods.

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the atomic connectivity and the chemical environment of protons and carbons in the molecule. |

| Infrared (IR) Spectroscopy | Reveals the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule, confirming its elemental composition. |

A Strategic Approach to Heterologous Production

The heterologous production of methyl 2,3,6-trihydroxybenzoate in a microbial host like E. coli or Saccharomyces cerevisiae offers a promising avenue for sustainable and scalable synthesis. However, this requires the identification and characterization of the biosynthetic genes.

Gene Discovery Strategy

-

Transcriptome Analysis: Perform RNA-sequencing on the fruit tissue of Sorindeia juglandifolia at different developmental stages to identify genes that are highly expressed and correlate with the production of methyl 2,3,6-trihydroxybenzoate.

-

Candidate Gene Identification: Search the transcriptome data for genes encoding putative hydroxylases and methyltransferases with homology to known enzymes involved in phenolic acid metabolism.

-

Gene Clustering: Analyze the genomic region surrounding the candidate genes for the presence of a biosynthetic gene cluster (BGC), which would contain all the necessary enzymes for the pathway.

Heterologous Expression and Pathway Reconstruction

-

Gene Synthesis and Cloning: Synthesize the codon-optimized candidate genes and clone them into suitable expression vectors for the chosen microbial host.

-

Host Strain Engineering: Engineer the host strain to enhance the precursor supply from the shikimate pathway. This may involve overexpressing key enzymes of the shikimate pathway and knocking out competing pathways.

-

In Vivo Bioconversion: Introduce the putative biosynthetic genes into the engineered host and culture the recombinant strain.

-

Product Detection and Quantification: Analyze the culture broth and cell extracts for the production of 2,3,6-trihydroxybenzoic acid and methyl 2,3,6-trihydroxybenzoate using HPLC and LC-MS.

Diagram: Workflow for Heterologous Production

Caption: A Strategic Workflow for the Heterologous Production of Methyl 2,3,6-Trihydroxybenzoate.

Conclusion and Future Perspectives

Methyl 2,3,6-trihydroxybenzoate stands out as a natural product with significant therapeutic potential. While its chemical synthesis is achievable, the elucidation of its native biosynthetic pathway is the next critical step towards its sustainable biotechnological production. The strategies outlined in this guide, combining bioinformatics, molecular biology, and metabolic engineering, provide a clear roadmap for future research in this area. The discovery of the novel hydroxylase and methyltransferase involved in this pathway will not only enable the production of methyl 2,3,6-trihydroxybenzoate but also expand the toolkit of enzymes available for synthetic biology applications.

References

-

Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. (n.d.). PubMed Central. Retrieved March 28, 2026, from [Link]

- Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives. (1958). Google Patents.

-

Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. (2012). PubMed Central. Retrieved March 28, 2026, from [Link]

-

Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Microbiology. Retrieved March 28, 2026, from [Link]

-

The shikimate pathway: gateway to metabolic diversity. (2017). PubMed Central. Retrieved March 28, 2026, from [Link]

-

Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. (2020). Rutgers University. Retrieved March 28, 2026, from [Link]

-

Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. (1993). PubMed. Retrieved March 28, 2026, from [Link]

-

Shikimate pathway. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

Sources

- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]

Pharmacological Profiling of Methyl 2,3,6-Trihydroxybenzoate Derivatives: Mechanisms, Isolation, and Bioassays

Executive Summary

In the landscape of natural product drug discovery, benzoate esters and their polyhydroxylated derivatives serve as critical structural motifs. Among these, methyl 2,3,6-trihydroxybenzoate (CAS: 61885-19-6)—a specialized secondary metabolite isolated from the Anacardiaceae family—has emerged as a highly potent bioactive scaffold. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the biological activities of this compound and its derivatives, focusing specifically on their anti-plasmodial mechanisms, quantitative pharmacodynamics, and the rigorous, self-validating methodologies required for their isolation and in vitro evaluation.

Structural Biology & Pharmacological Relevance

Methyl 2,3,6-trihydroxybenzoate features a unique arrangement of three phenolic hydroxyl groups on a benzoate methyl ester backbone. This specific substitution pattern dictates its electronic distribution, lipophilicity, and ability to form hydrogen bonds with target proteins.

Historically, trihydroxybenzoate derivatives have been valued as building blocks in organic synthesis and as key structural motifs in naturally occurring polyphenols with broad-spectrum antioxidant and antimicrobial properties. However, recent phytochemical investigations into the Cameroonian plant Sorindeia juglandifolia have isolated methyl 2,3,6-trihydroxybenzoate directly from botanical matrices, revealing profound and specific1[1].

Mechanistic Pathways: Anti-Plasmodial Activity

The primary mechanism of action for methyl 2,3,6-trihydroxybenzoate involves the targeted inhibition of falcipain-2 , a crucial papain-family cysteine protease expressed by Plasmodium falciparum[1].

During the trophozoite stage of the malaria parasite's life cycle, falcipain-2 is secreted into the acidic food vacuole where it catalyzes the degradation of host erythrocyte hemoglobin. This degradation is vital for providing the parasite with free amino acids for protein synthesis and preventing premature host cell lysis. Methyl 2,3,6-trihydroxybenzoate acts as a potent inhibitor of this enzyme, effectively starving the parasite and halting its replication[1]. The precise positioning of the hydroxyl groups on the benzoate ring is hypothesized to facilitate strong hydrogen bonding within the S2 subsite of the falcipain-2 active cleft.

Mechanism of falcipain-2 inhibition by methyl 2,3,6-trihydroxybenzoate.

Quantitative Pharmacodynamics

In vitro assays have rigorously quantified the inhibitory potency of these derivatives. The data demonstrates that the esterification of the carboxylic acid (forming the methyl ester) significantly enhances target binding affinity, likely due to increased lipophilicity allowing better penetration of the parasite's food vacuole membrane.

Table 1: In Vitro Biological Activity of Trihydroxybenzoate Derivatives

| Compound | Target / Organism | IC₅₀ (μM) | Pharmacological Effect |

| Methyl 2,3,6-trihydroxybenzoate | P. falciparum W2 | 13.0 | Anti-plasmodial[2] |

| Methyl 2,3,6-trihydroxybenzoate | Falcipain-2 (Recombinant) | 6.1 | Enzyme Inhibition[3] |

| 2,3,6-trihydroxybenzoic acid | P. falciparum W2 | 16.5 | Anti-plasmodial[2] |

| 2,3,6-trihydroxybenzoic acid | Falcipain-2 (Recombinant) | 35.4 | Enzyme Inhibition[3] |

Note: The methyl ester derivative exhibits a nearly 6-fold increase in potency against falcipain-2 compared to its free acid counterpart.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have detailed not just the procedural steps, but the physicochemical causality behind each action.

Bioassay-Guided Isolation from Botanical Matrices

This workflow isolates methyl 2,3,6-trihydroxybenzoate from the fruits of Sorindeia juglandifolia[3].

Bioassay-guided isolation workflow for trihydroxybenzoate derivatives.

-

System Validation Checkpoint: Throughout the fractionation, monitor eluents using Thin Layer Chromatography (TLC) under UV light (254 nm) and stain with a 5% ferric chloride (FeCl₃) solution. The presence of the target trihydroxybenzoate derivative is validated by a rapid shift to a dark blue/green color, confirming the chelation of Fe³⁺ by the adjacent phenolic hydroxyl groups.

-

Step 1: Matrix Preparation & Extraction. Air-dry and pulverize the fruits. Extract with 100% methanol at room temperature for 48 hours. Causality: Methanol's dielectric constant perfectly matches the amphiphilic nature of the target ester, disrupting hydrogen bonding in the plant matrix while fully solubilizing the compound[1].

-

Step 2: Solvent Partitioning. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude residue.

-

Step 3: Flash Chromatography. Load the crude extract onto a silica gel column. Causality: Normal-phase silica gel provides a highly polar stationary phase, allowing the separation of non-polar lipids from the polar phenolic compounds.

-

Step 4: Gradient Elution. Elute the column using a mobile phase gradient of hexane to ethyl acetate. Causality: Starting with non-polar hexane washes away highly lipophilic contaminants (e.g., waxes, sterols). Gradually increasing the proportion of ethyl acetate selectively elutes the moderately polar methyl 2,3,6-trihydroxybenzoate[1].

Fluorogenic Falcipain-2 Inhibition Assay

This protocol quantifies the IC₅₀ of the isolated derivative against recombinant falcipain-2.

-

System Validation Checkpoint: Include E-64 (a broad-spectrum irreversible cysteine protease inhibitor) at 10 μM as a positive control. If E-64 fails to suppress enzyme velocity by >95%, the assay must be aborted. Failure indicates either spontaneous substrate hydrolysis or oxidative degradation of the enzyme batch.

-

Step 1: Enzyme Activation. Incubate recombinant falcipain-2 (10 nM) in assay buffer (100 mM sodium acetate, pH 5.5) containing 10 mM Dithiothreitol (DTT) for 10 minutes at room temperature. Causality: The acidic pH (5.5) strictly mimics the physiological environment of the parasite's food vacuole. DTT is non-negotiable; it reduces the active-site cysteine (Cys42), preventing oxidative dimerization and ensuring the enzyme is catalytically competent for nucleophilic attack.

-

Step 2: Inhibitor Incubation. Add methyl 2,3,6-trihydroxybenzoate at varying concentrations (0.1 μM to 100 μM) and incubate for 30 minutes. Causality: This pre-incubation period allows the establishment of thermodynamic binding equilibrium between the enzyme and the inhibitor before the substrate introduces competitive kinetics.

-

Step 3: Substrate Addition. Introduce the fluorogenic substrate Z-Leu-Arg-AMC (25 μM) to initiate the reaction. Causality: Falcipain-2 cleaves the amide bond of the substrate, releasing free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent.

-

Step 4: Kinetic Measurement. Monitor fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) using a microplate reader for 20 minutes. Calculate the initial velocity (V₀) from the linear portion of the progress curve to determine the IC₅₀.

References

-

Benchchem. "Biological Activities and Mechanistic Investigations of Methyl 2,3,6 Trihydroxybenzoate." 1

-

SciELO. "Chemical composition, biological activities and uses of Anacardiaceae species: an updated review." 2

-

ResearchGate. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo."3

Sources

An In-Depth Technical Guide to the Toxicity Profile of Trihydroxybenzoate Esters: A Case Study on Methyl Gallate as a Surrogate for Methyl 2,3,6-trihydroxybenzoate

A Note on Data Availability: As of the latest literature review, there is a significant lack of publicly available toxicological data, including LD50 values, for methyl 2,3,6-trihydroxybenzoate. This guide will therefore provide a comprehensive toxicity profile for a closely related and well-studied isomer, methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) . While these compounds are structural isomers, it is crucial for researchers and drug development professionals to recognize that their toxicological profiles may differ. The data presented herein for methyl gallate should be used as a surrogate with caution and for informational purposes, guiding potential future studies on methyl 2,3,6-trihydroxybenzoate.

Introduction

Methyl 3,4,5-trihydroxybenzoate, commonly known as methyl gallate, is a phenolic compound found in a variety of natural sources and is the methyl ester of gallic acid.[1] It has garnered interest in the pharmaceutical and cosmeceutical industries for its antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This guide offers a detailed examination of the current understanding of the safety and toxicity profile of methyl gallate, with a focus on preclinical data to inform risk assessment and guide further research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its toxicological profile.

| Property | Value |

| Molecular Formula | C8H8O5 |

| Molecular Weight | 184.15 g/mol [3][4] |

| CAS Number | 99-24-1[3][5] |

| Appearance | Solid[6] |

| Melting Point | 201-203 °C[7] |

| Synonyms | Methyl 3,4,5-trihydroxybenzoate, Gallic Acid methyl ester[3][5] |

Toxicokinetics: A Data Gap

Comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of methyl gallate is limited.[1] It is known that short-chain alkyl gallates can be hydrolyzed to gallic acid in the body. The metabolism of gallic acid may then involve methylation to form compounds such as 4-O-methyl gallic acid.[1] The lack of detailed toxicokinetic data represents a critical knowledge gap that should be addressed in future research to better understand the systemic exposure and potential for bioaccumulation.

Acute Toxicity and LD50

Acute toxicity studies are fundamental in assessing the potential for adverse effects following a single, high-dose exposure to a substance. For methyl gallate, available data from murine studies indicate moderate acute toxicity via the oral route and higher toxicity via intraperitoneal and intravenous administration.[1]

Table 1: Acute Toxicity of Methyl Gallate [1][5]

| Test Type | Species | Route of Administration | LD50 (mg/kg) |

| LD50 | Mouse | Oral | 1,700 |

| LD50 | Mouse | Intraperitoneal | 784 |

| LD50 | Mouse | Intravenous | 470 |

Experimental Protocol: Oral LD50 in Mice

The determination of the oral Lethal Dose 50 (LD50) in mice for methyl gallate is a critical first step in toxicological assessment. The following protocol is based on established principles of acute oral toxicity testing.

Objective: To determine the median lethal dose (LD50) of methyl gallate following a single oral administration in mice.

Materials:

-

Methyl Gallate

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Male and female Swiss albino mice (8-12 weeks old)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Methodology:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 7 days prior to the study.

-

Dose Preparation: Methyl gallate is suspended or dissolved in the chosen vehicle to achieve the desired concentrations for dosing.

-

Dosing: A single dose of methyl gallate is administered orally via gavage to groups of mice at varying dose levels. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.[1]

-

Endpoint: The LD50, the dose estimated to cause mortality in 50% of the treated animals, is calculated using appropriate statistical methods (e.g., Probit analysis).[1]

Caption: Workflow for Oral LD50 Determination in Mice.

Dermal and Ocular Irritation and Skin Sensitization

The potential for a substance to cause local irritation upon contact with the skin and eyes, as well as to elicit an allergic skin reaction, is a key component of its safety profile.

-

Skin Irritation: Methyl gallate is considered an irritant to the skin and mucous membranes.[5] However, one in-vivo study indicated that a 0.1% concentration of methyl gallate did not cause skin irritation, suggesting its potential for use in cosmetic applications at low concentrations.[1]

-

Eye Irritation: An irritating effect on the eyes has been noted.[5]

-

Skin Sensitization: There is a possibility of sensitization through skin contact.[5]

In Vitro Cytotoxicity and Mechanism of Action

In vitro studies have demonstrated the cytotoxic activity of methyl gallate against various cancer cell lines. This activity is often attributed to the induction of apoptosis and oxidative stress.[1]

Key Mechanistic Insights:

-

Induction of Apoptosis: Methyl gallate has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, methyl gallate can increase the production of ROS, leading to oxidative stress and subsequent cell death.[1]

Caption: Simplified Signaling Pathways in Methyl Gallate-Induced Toxicity.

Significant Data Gaps

While some aspects of methyl gallate's toxicity have been characterized, there are significant data gaps in the following areas:

-

Repeated-Dose Systemic Toxicity: No data is readily available on the effects of sub-chronic or chronic exposure.

-

Carcinogenicity: There are no long-term studies to assess the carcinogenic potential of methyl gallate.

-

Reproductive and Developmental Toxicity: The effects of methyl gallate on reproductive function and embryonic development have not been thoroughly investigated.

Conclusion

The available data suggest that methyl gallate possesses moderate acute oral toxicity and is a skin and eye irritant with sensitizing potential.[1][5] Its in vitro cytotoxic activity against cancer cell lines is a promising area of research. However, the lack of in vivo data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity underscores the need for further comprehensive toxicological evaluation before its full potential in drug development and other applications can be realized. For the target compound, methyl 2,3,6-trihydroxybenzoate, a complete toxicological assessment is warranted, as data cannot be directly extrapolated from its isomers.

References

- Methyl Gallate: A Comprehensive Safety and Toxicity Profile - Benchchem. (URL: )

- Effect of Methyl Gallate on 1-Nitropyrene-Induced Keratinocyte Toxicity in a Human and Canine Skin Model - PMC. (URL: )

- Safety D

- Methyl Gallate | C8H8O5 | CID 7428 - PubChem. (URL: )

- SAFETY D

- SAFETY D

- SAFETY D

- Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - MDPI. (URL: )

- Methyl 3,4,5-trihydroxybenzoate - SAFETY D

- Methyl 3,4,5-trihydroxybenzo

- SAFETY D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Methyl Gallate | C8H8O5 | CID 7428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Methyl 3,4,5-trihydroxybenzoate 98 99-24-1 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

HPLC method development for methyl 2,3,6-trihydroxybenzoate quantification

Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2,3,6-Trihydroxybenzoate

Introduction & Scientific Context

Methyl 2,3,6-trihydroxybenzoate is a bioactive phenolic ester naturally occurring in botanical sources such as the fruits of Sorindeia juglandifolia[1]. It has garnered significant pharmacological interest due to its potent anti-plasmodial properties and its ability to inhibit crucial parasitic enzymes like falcipain-2[1][2]. Accurate quantification of this compound in complex plant matrices and pharmaceutical formulations requires a highly specific, stability-indicating analytical method.

Physicochemical Rationale for Method Design

Developing a High-Performance Liquid Chromatography (HPLC) method for methyl 2,3,6-trihydroxybenzoate requires addressing its specific structural features to ensure reproducible chromatography:

-

Aromaticity and Hydrophobicity: The benzene ring and methyl ester group provide sufficient hydrophobicity for retention on a non-polar stationary phase, making reversed-phase chromatography (e.g., C18 or C8 columns) the ideal choice[3].

-

Ionizable Phenolic Hydroxyls: The three hydroxyl groups are weakly acidic. If the mobile phase pH is near their pKa (typically 8–10), partial ionization occurs, leading to peak broadening, severe tailing, and irreproducible retention times. To enforce a self-validating and robust separation, the mobile phase must be acidified to a pH of ~2.5–3.0 (e.g., using 0.1% formic acid or acetic acid). This effectively suppresses ionization, maintaining the analyte entirely in its neutral state[4][5].

-

Chromophore Presence: The conjugated system of the aromatic ring and the ester carbonyl yields strong UV absorbance. Photodiode Array (PDA) or UV-Vis detection is highly sensitive for this class of compounds, typically optimal around 270–280 nm[6].

Method Development & Validation Workflow

To ensure regulatory compliance and global applicability, the method development lifecycle is aligned with the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[7][8].

Caption: HPLC method development and ICH Q2(R2) validation workflow for phenolic esters.

Experimental Protocols

Chromatographic Conditions

The following optimized parameters ensure baseline resolution and symmetric peak shape for methyl 2,3,6-trihydroxybenzoate.

| Parameter | Specification | Causality / Rationale |

| Column | Intersil ODS-3 C18 (250 × 4.6 mm, 5 µm) | High carbon load and end-capping minimize secondary interactions with free silanols[4]. |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Acidic pH suppresses phenolic ionization, preventing peak tailing[5]. |

| Mobile Phase B | Acetonitrile (HPLC-grade) | Provides optimal elution strength and lower backpressure than methanol. |

| Elution Mode | Gradient (10% B to 60% B over 20 min) | Sharpens the peak and washes strongly retained matrix components from the column. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity (van Deemter curve) with acceptable backpressure. |

| Column Temp. | 30 °C | Thermostating ensures reproducible retention times and reduces mobile phase viscosity[6]. |

| Detection | UV at 275 nm | Corresponds to the UV absorption maximum of the trihydroxybenzoate chromophore. |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining sufficient sensitivity. |

Step-by-Step Sample Preparation Protocol

For botanical matrices (e.g., S. juglandifolia fruits), a solid-liquid extraction method is employed to isolate the target compound[1].

-

Milling & Weighing: Pulverize the dried plant material to a fine powder to maximize the surface area exposed to the solvent. Accurately weigh 1.00 g of the powder into a 50 mL centrifuge tube.

-

Solvent Extraction: Add 20.0 mL of Methanol. Causality: Methanol is selected due to its high polarity and ability to disrupt plant cell walls, efficiently solubilizing phenolic compounds[1].

-

Ultrasonication: Sonicate the mixture at room temperature for 30 minutes. Causality: Acoustic cavitation accelerates the mass transfer of the analyte from the solid matrix into the solvent without degrading heat-sensitive phenolics.

-

Centrifugation: Centrifuge the extract at 8,000 rpm for 10 minutes to pellet the insoluble cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality: PTFE is chemically inert and does not adsorb phenolic compounds; the 0.22 µm filtration protects the HPLC column frit from particulate clogging.

Caption: Solid-liquid extraction and sample preparation workflow for botanical matrices.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate to ensure fitness for purpose[9]. Inject the working standard (50 µg/mL) six consecutive times. The system is validated for the run only if:

-

Retention Time %RSD: ≤ 1.0%

-

Peak Area %RSD: ≤ 2.0%

-

Tailing Factor ( Tf ): Between 0.8 and 1.5

-

Theoretical Plates ( N ): ≥ 5,000

Method Validation (ICH Q2(R2) Framework)

The developed method was validated according to the latest ICH Q2(R2) guidelines, which provide a unified global framework for ensuring the reliability, consistency, and scientific soundness of analytical testing[7][8][10].

-

Linearity and Range: Calibration curves were constructed using seven concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL. The linear regression model demonstrated excellent correlation, confirming the method's reportable range[9].

-

LOD and LOQ: Determined based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

-

Precision and Accuracy: Intra-day and inter-day precision were evaluated by analyzing quality control (QC) samples at three concentration levels. Accuracy was assessed via recovery studies by spiking known amounts of methyl 2,3,6-trihydroxybenzoate into a blank matrix[4].

Table 2: Summary of ICH Q2(R2) Validation Parameters

| Validation Parameter | Result / Acceptance Criteria | Status |

| Linear Range | 1.0 – 100.0 µg/mL | Pass |

| Correlation Coefficient ( R2 ) | > 0.9995 | Pass |

| Limit of Detection (LOD) | 0.15 µg/mL | Pass |

| Limit of Quantification (LOQ) | 0.45 µg/mL | Pass |

| Precision (Intra-day %RSD) | ≤ 1.8% (n=6) | Pass |

| Precision (Inter-day %RSD) | ≤ 2.5% (n=18 over 3 days) | Pass |

| Accuracy (Mean Recovery %) | 98.5% – 101.2% | Pass |

| Specificity | No matrix interference at analyte RT | Pass |

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and self-validating approach for the quantification of methyl 2,3,6-trihydroxybenzoate. By applying fundamental chromatographic principles—such as ionization suppression via acidic mobile phases and the optimization of stationary phase interactions—the protocol ensures robust performance suitable for routine quality control, botanical standardization, and pharmacokinetic profiling of this potent anti-plasmodial agent.

References

- ICH Q2 (R2)

- ICH Q2(R2)

- ICH Q2(R2)

- Validation of Analytical Procedures Q2(R2)

- Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.

- Source: pan.olsztyn.

- Development of HPLC method by UV-VIS detection for the quantification of phenolic acids...

- Source: nih.

- Source: acs.

- Source: scielo.

Sources

- 1. Methyl 2,3,6-trihydroxybenzoate|C8H8O5|184.15 g/mol [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. pjps.pk [pjps.pk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mastercontrol.com [mastercontrol.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Step-by-Step Synthesis Protocol for Methyl 2,3,6-Trihydroxybenzoate

Introduction & Scientific Context

Methyl 2,3,6-trihydroxybenzoate is a highly valued benzoate ester, recognized both as a versatile building block in organic synthesis and as a potent bioactive natural product. Originally isolated from the fruits of the Cameroonian medicinal plant Sorindeia juglandifolia, this compound has demonstrated significant in vitro and in vivo anti-plasmodial properties, primarily through the targeted inhibition of the Plasmodium falciparum cysteine protease falcipain-2 [1].

While isolation from botanical sources is possible, laboratory synthesis is required to generate sufficient yields for drug development and structural activity relationship (SAR) studies. The most reliable and mechanically sound synthetic route relies on the Thiele-Winter acetoxylation of a quinone intermediate derived from methyl gentisate (methyl 2,5-dihydroxybenzoate) [2][3].

This application note details a robust, three-step protocol designed to maximize yield while preventing the auto-oxidation of the highly electron-rich trihydroxybenzene core.

Mechanistic Overview & Reaction Pathway

The synthesis is a self-validating, three-stage process where each intermediate presents distinct physical properties (e.g., color changes) that serve as built-in quality control checkpoints:

-

Mild Oxidation: Methyl gentisate is oxidized using silver(I) oxide ( Ag2O ) to form carbomethoxy-p-benzoquinone. Ag2O is selected for its mild redox potential, which selectively oxidizes the hydroquinone moiety without cleaving the aromatic ring or over-oxidizing the ester [2].

-

Thiele-Winter Acetoxylation: The quinone undergoes an acid-catalyzed 1,4-addition with acetic anhydride. This step achieves two goals simultaneously: it inserts the third oxygen functionality into the ring and reduces the quinone back to a stable, fully protected aromatic system (a triacetate) [3].

-

Acidic Deacetylation: The acetate protecting groups are removed via acid-catalyzed transesterification in methanol. Acidic conditions are strictly required; basic saponification would lead to rapid aerial oxidation and polymerization of the electron-rich trihydroxybenzene core [2].

Reaction workflow for the synthesis of methyl 2,3,6-trihydroxybenzoate.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 5.0 g scale synthesis based on established patent literature [2].

| Reagent / Material | Role in Synthesis | Amount | Molar Eq. |

| Methyl gentisate | Starting Material | 5.0 g | 1.0 eq |

| Silver(I) oxide ( Ag2O ) | Mild Oxidant | 17.0 g | ~2.5 eq |

| Sodium carbonate (anhydrous) | Acid Scavenger | 8.0 g | ~2.5 eq |

| Benzene | Non-polar Solvent | 50.0 mL | N/A |

| Acetic anhydride | Acetylating Agent / Solvent | 30.0 mL | Excess |

| Sulfuric acid (conc.) | Thiele-Winter Catalyst | 1.0 mL | Catalytic |

| Methanol | Solvent / Acyl Acceptor | 50.0 mL | Excess |

| Hydrochloric acid (conc.) | Transesterification Catalyst | 5.0 mL | Catalytic |

Step-by-Step Experimental Protocol

Step 1: Oxidation to Carbomethoxy-p-benzoquinone

Causality Focus: Sodium carbonate is included to neutralize trace acidic byproducts that could trigger premature polymerization of the highly reactive quinone intermediate.

-

In a round-bottom flask, combine 5.0 g of methyl gentisate, 8.0 g of anhydrous sodium carbonate, and 50 mL of benzene.

-

Prepare a fresh suspension of 17.0 g of silver(I) oxide ( Ag2O ) in a minimal volume of benzene and add it to the reaction mixture.

-

Warm the flask on a water bath at exactly 45 °C for 5 minutes with continuous stirring. Note: Exceeding 45 °C promotes the degradation of the quinone.

-

Remove from heat and allow the mixture to stand at room temperature for an additional 20 minutes.

-

Filter the mixture to remove the silver salts and sodium carbonate. Wash the filter cake with a small volume of warm benzene.

-

Evaporate the benzene filtrate under reduced pressure to isolate carbomethoxy-p-benzoquinone.

-

In-Process Validation: The intermediate will precipitate as a distinct orange-yellow powder. Yield should be approximately 3.0 g.

-

Step 2: Thiele-Winter Acetoxylation

Causality Focus: The strongly acidic medium protonates the quinone, rendering it highly electrophilic. This facilitates the nucleophilic attack by acetic anhydride. Strict temperature control (30–40 °C) prevents exothermic runaway and tar formation.

-

Prepare a solution of 30 mL of acetic anhydride and 1.0 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and thermometer.

-

Slowly add the 3.0 g of solid carbomethoxy-p-benzoquinone to the acidic solution.

-

Maintain the internal temperature between 30 °C and 40 °C using a water bath if necessary.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by pouring the mixture into 250 mL of ice-cold distilled water.

-

Vigorously stir until the product (methyl 2,3,6-triacetoxybenzoate) fully precipitates as a solid. Collect the triacetate via vacuum filtration and dry it briefly.

Step 3: Acid-Catalyzed Deacetylation

Causality Focus: Methanol acts as both the solvent and the nucleophile, accepting the acetyl groups to form volatile methyl acetate. Hydrochloric acid is used instead of a base (like NaOH) to prevent the saponification of the methyl ester and to protect the resulting electron-rich polyphenolic core from rapid oxidative degradation.

-

Transfer the crude triacetate intermediate into a round-bottom flask.

-

Add 50 mL of methanol and 5.0 mL of concentrated hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour .

-

Following reflux, remove the methanol and generated methyl acetate under reduced pressure using a rotary evaporator.

-

Upon cooling, the crude methyl 2,3,6-trihydroxybenzoate will solidify.

-

Purification: Recrystallize the solid from warm benzene.

-

Final Validation: The purified product will yield approximately 1.5 g of yellow crystals. Confirm purity via melting point analysis; the authentic product exhibits a sharp melting point of 139.5 – 141.0 °C [2][3].

-

References

-

Kamkumo, R. G., et al. "Compounds from Sorindeia juglandifolia (Anacardiaceae) exhibit potent anti-plasmodial activities in vitro and in vivo." Malaria Journal, 2012. URL:[Link]

-

Kreuchunas, A., & Mosher, R. "The Preparation of 2,3,6-Trihydroxybenzoic Acid and Its Methyl Ester." The Journal of Organic Chemistry, 1956, 21(5), 589-590. URL:[Link]

- United States Patent Office. "Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives." US Patent 2849480A, 1958.

Application Notes and Protocols for the Extraction of Methyl 2,3,6-Trihydroxybenzoate from Natural Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the extraction, purification, and characterization of methyl 2,3,6-trihydroxybenzoate, a phenolic compound of significant interest due to its potential biological activities. The primary focus of this document is on the isolation of this compound from its known natural source, the fruits of Sorindeia juglandifolia. The protocols provided are designed to be robust and reproducible, offering researchers a clear pathway from raw plant material to a highly purified compound suitable for further investigation. This guide emphasizes the rationale behind each step, ensuring a deep understanding of the methodology and allowing for adaptation to similar research endeavors.

Introduction: The Significance of Methyl 2,3,6-Trihydroxybenzoate

Methyl 2,3,6-trihydroxybenzoate is a naturally occurring phenolic compound that has garnered attention for its potential therapeutic applications. As a derivative of trihydroxybenzoic acid, it belongs to a class of molecules known for their antioxidant and other biological activities.[1][2] Notably, research has demonstrated the anti-plasmodial properties of methyl 2,3,6-trihydroxybenzoate isolated from the fruits of the Cameroonian plant Sorindeia juglandifolia, highlighting its potential as a lead compound in the development of new antimalarial drugs.[3][4][5] The structural uniqueness of this isomer, compared to more common trihydroxybenzoates like methyl gallate (methyl 3,4,5-trihydroxybenzoate), suggests that it may possess a distinct pharmacological profile, making its isolation and study a priority for natural product chemists and drug discovery scientists.

This application note provides a detailed workflow for the extraction and purification of methyl 2,3,6-trihydroxybenzoate, beginning with the collection and preparation of plant material, followed by solvent extraction, chromatographic separation, and finally, analytical characterization to confirm the identity and purity of the isolated compound.

Plant Material: Sourcing and Preparation

The primary documented natural source of methyl 2,3,6-trihydroxybenzoate is the fruit of Sorindeia juglandifolia, a plant species found in tropical Africa.[3][4][5]

Protocol 2.1: Plant Material Collection and Preparation

-

Collection: Collect fresh, mature fruits of Sorindeia juglandifolia. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until they are brittle. This process reduces the moisture content, which is essential for efficient extraction and prevents microbial degradation.

-

Grinding: Grind the dried fruits into a fine powder using a mechanical grinder. Increasing the surface area of the plant material enhances the efficiency of the subsequent solvent extraction.[1]

-

Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of the phenolic compounds.

Extraction of Crude Phenolic Compounds

The initial step in isolating methyl 2,3,6-trihydroxybenzoate is to perform a solvent extraction to separate the compound from the solid plant matrix. The choice of solvent is critical and is based on the polarity of the target compound. As a phenolic compound, methyl 2,3,6-trihydroxybenzoate is polar, making polar solvents like methanol or ethanol suitable for extraction.[6]

Protocol 3.1: Maceration for Crude Extraction

-

Maceration: a. Place 100 g of the powdered fruit material in a large Erlenmeyer flask. b. Add 500 mL of methanol to the flask, ensuring the entire powder is submerged. c. Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration: a. After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the solid plant residue. b. Wash the residue with an additional 100 mL of methanol to ensure maximum recovery of the extracted compounds.

-

Concentration: a. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This gentle heating prevents the thermal degradation of the phenolic compounds.[7][8] b. The resulting crude extract will be a dark, viscous residue.

Purification of Methyl 2,3,6-Trihydroxybenzoate

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is necessary to isolate methyl 2,3,6-trihydroxybenzoate.

Preliminary Purification by Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[9][10][11] For phenolic compounds, silica gel is a common stationary phase.

Protocol 4.1: Silica Gel Column Chromatography

-

Column Packing: a. Prepare a slurry of silica gel (60-120 mesh) in hexane. b. Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow the silica gel to settle, ensuring a uniform and air-free packing. c. Wash the packed column with hexane until the bed is stable.

-

Sample Loading: a. Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of methanol. b. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load this dried sample onto the top of the packed column.

-

Elution: a. Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

95:5 Hexane:Ethyl Acetate (4 column volumes)

-

90:10 Hexane:Ethyl Acetate (4 column volumes)

-

80:20 Hexane:Ethyl Acetate (6 column volumes)

-

70:30 Hexane:Ethyl Acetate (6 column volumes)

-

50:50 Hexane:Ethyl Acetate (8 column volumes)

-

100% Ethyl Acetate (4 column volumes)

-

90:10 Ethyl Acetate:Methanol (4 column volumes)

-

-

Fraction Collection: a. Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

Thin-Layer Chromatography (TLC) Analysis: a. Monitor the collected fractions using TLC to identify those containing the target compound. b. Spot a small amount of each fraction onto a silica gel TLC plate. c. Develop the plate in a suitable mobile phase, such as a mixture of toluene and acetone (9:1 v/v) or chloroform, ethyl acetate, and formic acid (5:4:1 v/v/v).[12][13] d. Visualize the spots under UV light (254 nm) and by spraying with a visualizing agent like 2% ethanolic ferric chloride, which gives a characteristic color with phenolic compounds.[13] e. Pool the fractions that show a spot corresponding to the expected Rf value of methyl 2,3,6-trihydroxybenzoate.

Final Purification by Preparative HPLC

For obtaining a highly pure sample of methyl 2,3,6-trihydroxybenzoate, preparative HPLC is the method of choice.[14][15][16][17] This technique allows for the separation of closely related compounds, yielding a product suitable for detailed analytical characterization and biological assays.

Protocol 4.2: Preparative Reversed-Phase HPLC

-

Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 10 µm, 250 x 21.2 mm

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B). A suggested gradient is:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B

-

25-30 min: 60% to 100% B

-

30-35 min: 100% B

-

35-40 min: 100% to 20% B

-

40-45 min: 20% B

-

-

Flow Rate: 15 mL/min

-

Detection: UV at 270 nm[1]

-

Injection Volume: 1-5 mL, depending on the concentration of the sample.

-

-

Fraction Collection: Collect the peak corresponding to methyl 2,3,6-trihydroxybenzoate based on its retention time.

-

Post-Purification Processing: a. Evaporate the methanol from the collected fraction using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Analytical Characterization